molecular formula C13H13N2NaO3 B1629270 Sodium acetyltryptophanate CAS No. 62307-74-8

Sodium acetyltryptophanate

Cat. No. B1629270
CAS RN: 62307-74-8
M. Wt: 268.24 g/mol
InChI Key: UQSHZBSQKMVQBS-UHFFFAOYSA-M
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Description

Sodium acetyltryptophanate is a chemical compound with the molecular formula C13H13N2NaO3 . It has an average mass of 268.244 Da and a monoisotopic mass of 268.082397 Da . It is also known as N-acetyl-L-tryptophan sodium .


Molecular Structure Analysis

The molecular structure of Sodium acetyltryptophanate consists of 13 carbon atoms, 13 hydrogen atoms, 2 nitrogen atoms, 1 sodium atom, and 3 oxygen atoms .

Scientific Research Applications

1. Role in Bilirubin Displacement

Sodium acetyltryptophanate, along with sodium caprylate, has been identified as having a bilirubin displacing effect in preparations of human serum albumin. This displacement can affect the concentration of free bilirubin in blood plasma, which is significant in the context of kernicterus prevention in medical treatments (Brodersen & Hansen, 1977).

2. Stabilization of Human Albumin

Research indicates that sodium acetyltryptophanate serves as a stabilizer for human albumin, protecting it against thermal degradation. It's been used effectively in combination with caprylate to enhance the thermal stability of albumin solutions, crucial for its medicinal applications (Yu & Finlayson, 1984).

3. Removal from Human Serum Albumin

In clinical settings, the removal of stabilizers like sodium acetyltryptophanate from human serum albumin is essential for various therapeutic applications. Different adsorbent techniques have been studied for their efficacy in removing these stabilizers (Harm, Schildböck, & Hartmann, 2018).

4. Effects on Heat-Induced Aggregation of Proteins

Studies have shown that sodium acetyltryptophanate, in conjunction with caprylate, can stabilize proteins like bovine serum albumin against heat-induced aggregation. This finding is crucial for understanding protein stability under thermal stress, relevant in pharmaceutical and biochemical research (Arakawa & Kita, 2000).

5. Alternative Stabilizers in Albumin Products

Research has evaluated alternatives to sodium acetyltryptophanate as stabilizers in albumin products. This is particularly relevant when considering potential side effects or specific clinical requirements. Such studies contribute to the development of safer, more effective pharmaceutical products (Anraku et al., 2007).

6. Characterization and Quantitation in Albumin Solutions

In-depth characterization and development of methods for the quantitative analysis of sodium acetyltryptophanate degradation products in concentrated albumin solutions have been a focus of recent research. This includes the creation of automated high-performance liquid chromatography-mass spectrometry methods for accurate measurement, essential for quality control in pharmaceutical formulations (Fang, Parti, & Hu, 2011).

7. Heat Treatment of Albumin

Studies havefocused on the effectiveness of sodium acetyltryptophanate in the heat treatment of human albumin solutions. Different concentrations and combinations with other stabilizers like caprylic acid have been evaluated to optimize thermal stability during the pasteurization process. This research is significant for improving the safety and efficacy of albumin-based therapeutics (Hosseini, Rezvan, Motallebi, Chabokpey, & Mirbod, 2002).

properties

IUPAC Name

sodium;2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSHZBSQKMVQBS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977865
Record name Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium acetyltryptophanate

CAS RN

62307-74-8
Record name Sodium acetyltryptophanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062307748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-acetyl-DL-tryptophanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-DL-TRYPTOPHAN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EN9H0M2FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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